1H-Pyrazole, 3-ethyl-4,5-dihydro-

描述

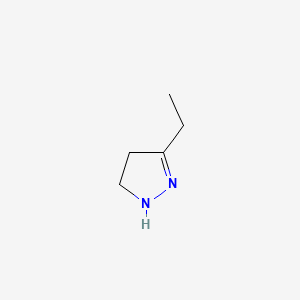

1H-Pyrazole, 3-ethyl-4,5-dihydro- (CAS 5920-29-6) is a partially saturated pyrazole derivative with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.1463 g/mol . Its IUPAC name is 3-ethyl-4,5-dihydro-1H-pyrazole, and it is also referred to as 3-ethyl-Δ²-pyrazoline. The compound features a five-membered ring with two adjacent saturated carbon atoms (positions 4 and 5), an ethyl substituent at position 3, and a hydrogen atom at position 1 (Figure 1). This structural motif places it within the broader class of 4,5-dihydro-1H-pyrazoles (pyrazolines), which are known for their applications in medicinal chemistry, agrochemicals, and materials science .

属性

CAS 编号 |

5920-29-6 |

|---|---|

分子式 |

C5H10N2 |

分子量 |

98.15 g/mol |

IUPAC 名称 |

3-ethyl-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C5H10N2/c1-2-5-3-4-6-7-5/h6H,2-4H2,1H3 |

InChI 键 |

WYAQEFBMDQTMID-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NNCC1 |

产品来源 |

United States |

相似化合物的比较

Structural and Molecular Features

The following table summarizes key structural and molecular data for 3-ethyl-4,5-dihydro-1H-pyrazole and related analogs:

Key Differences and Trends

Substituent Effects: Alkyl vs. Functional Groups: The introduction of a keto group at position 5 (e.g., 1-(3-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one) increases electrophilicity, making it reactive in nucleophilic addition reactions .

Biological and Pharmacological Relevance: 3,5-Diaryl Derivatives: Compounds like 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes exhibit xanthine oxidase inhibition (IC₅₀ ~1–10 µM), showing promise as non-purine analogs for gout treatment .

Crystallographic and Synthetic Insights :

- The 1,3-diphenyl analog (C₁₅H₁₄N₂) was structurally characterized using SHELX software, revealing a planar pyrazole ring and intermolecular N–H⋯N hydrogen bonding, which stabilizes its crystal lattice .

- Synthesis of benzo-fused derivatives (e.g., 3-(4-pyridyl)-4,5-dihydro-1H-benzo[g]indazole) involves hydrazine intermediates and lithium-based reactions, highlighting methodological parallels with simpler pyrazolines .

Structural Dynamics

- Conformational Flexibility : The saturated 4,5-dihydro moiety allows partial ring puckering, as observed in the screw-boat conformation of benzo-fused analogs .

- Hydrogen Bonding : Intermolecular N–H⋯N interactions in diphenyl derivatives enhance thermal stability, a feature leveraged in materials science .

Pharmacological Potential

- Anticancer Activity : Pyrazoline derivatives with aryl substituents (e.g., 3,5-diaryl-carbaldehydes) inhibit xanthine oxidase, a target in hyperuricemia and cancer .

- Anti-Inflammatory and Analgesic Properties: Indazole analogs (e.g., benzo[g]indazoles) demonstrate COX-2 inhibition, though this is less pronounced in simpler ethyl-substituted pyrazolines .

准备方法

Classical Hydrazine-Hydrate Protocol

In a representative procedure, diethyl oxalacetate sodium salt reacts with hydrazine monohydrochloride in benzene and acetic acid under reflux to yield ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. Subsequent reduction or alkylation introduces the 3-ethyl substituent. Key steps include:

Cerium-Catalyzed Cyclocondensation

A green chemistry approach utilizes cerium complexes (e.g., [Ce(L-Pro)₂]₂(Oxa)) to catalyze the reaction between 1,3-dicarbonyl compounds and phenylhydrazine in ethanol. While optimized for aryl-substituted pyrazoles, substituting with ethyl-bearing diketones could yield the target compound.

Patented methods describe the halogenation of 4,5-dihydro-1H-pyrazoles, which can be adapted for alkyl group introduction. For instance, reacting 3-sulfonyloxy-4,5-dihydro-1H-pyrazoles with ethylating agents (e.g., ethyl Grignard reagents) replaces the leaving group with an ethyl substituent.

Halogen-to-Alkyl Substitution

-

Substrate : 3-chloro-4,5-dihydro-1H-pyrazole.

-

Reagent : Ethylmagnesium bromide (2.0 eq).

-

Conditions : Tetrahydrofuran (THF), −78°C to room temperature.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for pyrazoline derivatives. A protocol for 2-pyrazolines involves cyclizing chalcones with hydrazine hydrate under microwave conditions. Adapting this for 3-ethyl substitution:

-

Substrate : Ethyl-substituted chalcone (synthesized from acetophenone and ethyl propiolate).

-

Conditions : Microwave, 150 W, 10–15 minutes.

Mannich Reaction for Functionalization

The Mannich reaction introduces substituents via a three-component condensation. While typically used for aminoalkylation, it can be modified for ethyl group incorporation:

-

Components : 4,5-Dihydro-1H-pyrazole, formaldehyde, ethylamine.

-

Conditions : Aqueous ethanol, reflux.

Reduction of Pyrazole Derivatives

Partial hydrogenation of fully aromatic pyrazoles offers a route to dihydropyrazoles. For example, catalytic hydrogenation of 3-ethyl-1H-pyrazole over Pd/C selectively saturates the 4,5-positions:

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine, β-keto ester | Reflux, 24 h | 55–70% | High scalability |

| Microwave-Assisted | Chalcone, hydrazine | Microwave, 15 min | 80–85% | Rapid, energy-efficient |

| Substitution | Grignard reagent | THF, −78°C | ~60% | Precise substituent control |

| Catalytic Hydrogenation | Pd/C, H₂ | Ambient | 75–80% | Selective saturation |

Mechanistic Insights

-

Cyclocondensation : Proceeds via nucleophilic attack of hydrazine’s NH₂ group on the carbonyl carbon, followed by cyclodehydration.

-

Microwave Synthesis : Dielectric heating accelerates keto-enol tautomerization and cyclization.

-

Hydrogenation : Heterogeneous catalysis adsorbs H₂ on Pd surfaces, enabling syn-addition across the pyrazole double bond.

Challenges and Optimizations

-

Regioselectivity : Competing formation of 1H- vs. 2H-pyrazolines necessitates careful pH control.

-

Purification : Dihydropyrazoles often require chromatographic separation due to byproducts.

-

Catalyst Recycling : Ce-based catalysts in green methods show reuse potential but require stability improvements .

常见问题

Q. What are effective synthetic methodologies for preparing 3-ethyl-4,5-dihydro-1H-pyrazole derivatives?

A multi-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions enables efficient synthesis of functionalized derivatives. This approach avoids harsh reagents and achieves high yields (e.g., 88% for 1H-3-(4-chlorophenyl)-1,5-diphenylpyrazole) . Electrochemical aromatization of pyrazolines using controlled charge (e.g., 4F at 579°C) is another method, producing pyrazoles after recrystallization .

Q. How can researchers characterize 3-ethyl-4,5-dihydro-1H-pyrazole derivatives?

High-resolution mass spectrometry (HRMS) and -NMR are critical. For example, HRMS (ESI+) of CHFN yields a calculated [M+H] of 315.1292 (observed: 315.1291) . X-ray crystallography (e.g., Acta Crystallographica data) resolves bond angles and dihedral angles, as seen in studies of 3-(4-pyridyl)-4,5-dihydro-1H-benzo[g]indazole derivatives .

Advanced Research Questions

Q. How does substitution at position 3 influence enantioselectivity in 4,5-dihydro-1H-pyrazole derivatives?

Chiral stationary phases like cellulose tris(4-methylbenzoate) exhibit exceptional enantioselectivity for C5-chiral derivatives. Computational modeling of pyrazole interactions with the Chiralcel OJ-H phase reveals that steric and electronic effects from substituents (e.g., ethyl vs. methyl groups) dictate retention times and resolution .

Q. What experimental conditions optimize the electrochemical aromatization of pyrazolines to pyrazoles?

Applying 4F of charge at 579°C in a divided cell with EtOAc recrystallization achieves high yields (88%) and purity. Reaction monitoring via cyclic voltammetry ensures complete oxidation without over-oxidation side products. This method is superior to traditional oxidants like DDQ, which may require harsher conditions .

Q. How can structural modifications enhance the biological activity of 3-ethyl-4,5-dihydro-1H-pyrazole?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at positions 4 and 5 increases reactivity with biological targets, as seen in enzyme inhibition studies. Comparative SAR analysis shows that ethyl substitution at position 3 improves membrane permeability compared to bulkier groups (e.g., adamantyl), enhancing bioavailability .

Data Contradictions and Resolution

- Synthetic Yields : Electrochemical methods (88% yield ) vs. multi-component reactions (75–90% ) highlight solvent-dependent efficiency. Polar aprotic solvents (e.g., DMF) improve yields in multi-component reactions but may complicate purification.

- Enantioselectivity : Ethyl-substituted derivatives show lower resolution on Chiralcel OJ-H compared to phenyl analogs due to reduced π-π interactions. Hybrid ligands (e.g., BippyPhos) mitigate this by enhancing steric bulk .

Q. Methodological Recommendations

- For synthesis: Prioritize electrochemical methods for scalability and multi-component reactions for functional diversity.

- For characterization: Combine HRMS with X-ray crystallography to resolve stereochemical ambiguities.

- For biological studies: Use computational docking (e.g., AutoDock Vina) to pre-screen substituent effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。